molecular formula C9H10O5 B11939823 Methyl 2,5-dihydroxy-4-methoxybenzoate CAS No. 13618-45-6

Methyl 2,5-dihydroxy-4-methoxybenzoate

Cat. No.: B11939823
CAS No.: 13618-45-6
M. Wt: 198.17 g/mol
InChI Key: QPFXZHDNFHBICB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydroxy-4-methoxybenzoate can be synthesized through various chemical reactions. One common method involves the esterification of 2,5-dihydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dihydroxy-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydroxy-4-methoxybenzoate involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dihydroxy-4-methoxybenzoate is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in biochemical pathways and makes it a valuable compound in research .

Properties

CAS No.

13618-45-6

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 2,5-dihydroxy-4-methoxybenzoate

InChI

InChI=1S/C9H10O5/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3

InChI Key

QPFXZHDNFHBICB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)O

Origin of Product

United States

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